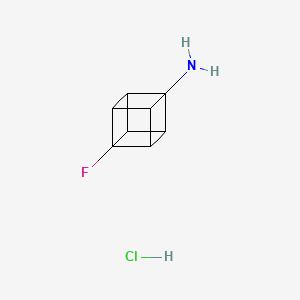

(1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride

Description

Historical Development of Cubane Research

Cubane (C~8~H~8~), a hydrocarbon with carbon atoms arranged at the corners of a cube, was first synthesized in 1964 by Philip Eaton and Thomas W. Cole Jr. at the University of Chicago. Prior to this achievement, the molecule was deemed "impossible" due to the extreme angle strain imposed by its 90° C–C–C bond angles, which deviate significantly from the tetrahedral geometry preferred by sp³-hybridized carbon atoms. Eaton's breakthrough involved a multi-step synthesis starting from cyclooctatetraene, leveraging Diels-Alder reactions and photochemical [2+2] cycloadditions to construct the cubic framework.

The successful isolation of cubane revolutionized strained hydrocarbon chemistry, prompting investigations into its derivatives. Early work focused on functionalizing cubane with nitro groups, leading to the synthesis of octanitrocubane in 2003, a high-energy-density material with explosive properties. These studies demonstrated cubane's remarkable stability despite its strain, attributed to the molecule's high symmetry and lack of conjugated π-systems that could facilitate decomposition.

Emergence of Fluorinated Cubane Derivatives

Fluorination strategies for cubane derivatives gained prominence in the early 21st century as researchers sought to modulate electronic properties while retaining the cubic framework. Elemental fluorine and fluorinating agents were applied to cubane dicarboxylates under controlled conditions, yielding mono- and difluorinated products. A landmark achievement came in 2022 with the synthesis of perfluorocubane (C~8~F~8~), achieved through liquid-phase reaction of cubane with fluorine gas. X-ray crystallography confirmed its solid-state structure, while electrochemical analysis revealed exceptional electron-accepting capabilities due to fluorine's strong inductive effects.

The table below summarizes key fluorinated cubane derivatives and their synthesis methods:

Stereochemical Significance of (1S,2R,3R,8S) Configuration

The (1S,2R,3R,8S)-4-fluorocuban-1-amine hydrochloride exhibits unique stereochemical features arising from its rigid cubic framework. The cubane skeleton imposes strict geometric constraints, with fluorine substitution at position 4 and the amine group at position 1 creating a chiral environment. NMR studies of related fluorocubanes demonstrate that fluorine's electronegativity induces significant electronic asymmetry, while the cubic structure limits conformational flexibility.

X-ray crystallographic analysis of similar compounds reveals that fluorine substitution preferentially occurs at positions minimizing steric hindrance, with the amine group adopting equatorial-like orientations relative to the cubic framework. The specific (1S,2R,3R,8S) configuration results from stereoselective fluorination and subsequent resolution techniques, as evidenced by the compound's optical activity and distinct vibrational modes in IR spectroscopy.

Position of 4-Fluorocuban-1-Amine Within Polycyclic Amine Research

Polycyclic amines represent a critical class of compounds in pharmaceutical development due to their structural rigidity and ability to interact with biological targets. The incorporation of a cubane scaffold in 4-fluorocuban-1-amine hydrochloride introduces unprecedented three-dimensionality compared to traditional bicyclic amines. The cubic framework restricts nitrogen's lone pair orientation, potentially enabling novel binding modes in enzyme inhibition.

Recent advances in sulfinamide-mediated synthesis, such as those employing tert-butanesulfinamide (^t^BS), provide methodologies relevant to cubane amine functionalization. While not directly applied to cubane systems, these techniques demonstrate the feasibility of stereocontrolled amine synthesis in constrained environments. The fluorine atom in 4-fluorocuban-1-amine may serve as a hydrogen bond acceptor, enhancing molecular recognition properties in drug discovery applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluorocuban-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN.ClH/c9-7-1-4-2(7)6-3(7)5(1)8(4,6)10;/h1-6H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOARCBNYLOZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride typically involves multiple steps, starting from commercially available cubane derivatives. The fluorination of cubane can be achieved using electrophilic fluorinating agents under controlled conditions. Subsequent amination involves the introduction of an amine group through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives with different oxidation states.

Substitution: The fluorine and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce various amine derivatives.

Scientific Research Applications

(1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials with unique properties, such as high energy density and stability.

Mechanism of Action

The mechanism of action of (1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong bonds with target molecules, while the amine group facilitates interactions with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares “(1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride” with structurally related amines, including bicyclic, cyclopropane, and branched derivatives.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Notes |

|---|---|---|---|---|

| This compound | C₉H₁₀ClFN | 199.68 (estimated) | Fluorine (C4), amine (C1) | Rigid cubane scaffold; stereospecific |

| 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride | C₅H₈ClFN | 155.63 | Fluorine (C3), amine (C1) | Bicyclo[1.1.1]pentane; less strained |

| (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride | C₉H₉Cl₂FN | 222.09 | Chlorine (C3), fluorine (C4) | Cyclopropane ring; aromatic substituent |

| (1R,2S)-2-(4-fluorophenyl)cyclopropanamine hydrochloride | C₉H₁₁ClFN | 187.64 | Fluorine (C4) | Cyclopropane; simpler substitution pattern |

| 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride | C₁₀H₁₅ClFN | 219.69 | Branched alkyl, fluorine (C4) | Flexible backbone; lower rigidity |

Key Observations

Cubane vs. Bicyclic Systems: The cubane scaffold (199.68 g/mol) is more rigid and heavier than bicyclo[1.1.1]pentane (155.63 g/mol), which may enhance target selectivity in receptor binding .

Cyclopropane Derivatives :

- Cyclopropane-based amines (e.g., 222.09 g/mol and 187.64 g/mol) exhibit lower strain but greater conformational flexibility than cubanes. The chloro-fluoro substitution in ’s compound may improve halogen bonding but introduce steric bulk compared to the cubane’s compact fluorine .

Pharmacological Implications

- The cubane’s rigidity may mimic bioactive conformations of flexible drugs, reducing off-target effects. For example, fluorinated cubanes could serve as sigma-1 receptor ligands, where 3D structure is critical .

- Fluorine’s electronegativity in the cubane derivative may enhance interactions with polar enzyme pockets, contrasting with cyclopropane derivatives’ reliance on aromatic π-stacking .

Q & A

Q. What are the key challenges in synthesizing (1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride, and how can stereochemical control be achieved?

The cubane scaffold's rigid geometry complicates fluorination and amine functionalization. To ensure stereochemical fidelity, methods like chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) are critical. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor™) may be used under controlled conditions to avoid side reactions . Purification via chiral HPLC or crystallization with diastereomeric salts (e.g., tartaric acid derivatives) can isolate the desired enantiomer .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use orthogonal analytical techniques:

- HPLC-MS : Quantify purity (>98%) and detect impurities using C18 columns with acetonitrile/water gradients .

- NMR : Confirm stereochemistry via - and -NMR coupling constants (e.g., vicinal for fluorine placement) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What safety protocols are recommended for handling fluorinated cubane derivatives?

Fluorinated amines may release HF under acidic conditions. Use PPE (gloves, goggles), work in a fume hood, and neutralize waste with calcium carbonate. Store at −20°C under nitrogen to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis route for this compound?

Density Functional Theory (DFT) calculations predict transition states for fluorination and amine formation. For example, assess the energy barriers for fluorination at the cubane’s 4-position versus competing sites. Molecular dynamics simulations can model solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in bioactivity data across fluorinated cubane analogs?

Discrepancies may arise from impurities or stereochemical variability. Perform:

Q. How does the fluorocubane core influence the compound’s solubility and pharmacokinetics?

The cubane’s hydrophobicity reduces aqueous solubility. Mitigate via salt formation (e.g., hydrochloride salt) or prodrug strategies (e.g., esterification of the amine). LogP calculations (e.g., using PubChem data) guide formulation choices .

Q. What in vitro models are suitable for studying this compound’s metabolic stability?

Use hepatocyte microsomes or CYP450 isoform-specific assays to identify metabolic hotspots (e.g., N-dealkylation). Fluorine’s electronegativity may slow oxidative metabolism, enhancing half-life .

Methodological Design Questions

Q. How to design a structure-activity relationship (SAR) study for fluorocubane derivatives?

- Core modifications : Compare 4-fluoro vs. 3-fluoro isomers.

- Amine substituents : Test primary vs. tertiary amines for target binding.

- Control experiments : Include non-fluorinated cubane analogs and linear chain counterparts .

Q. What experimental controls are critical in assessing this compound’s enzymatic inhibition?

- Positive controls : Known inhibitors of the target enzyme.

- Negative controls : Vehicle (e.g., DMSO) and scrambled stereoisomers.

- Blinding : Use coded samples to reduce bias in activity scoring .

Specialized Applications

Q. How can this compound serve as a synthon in photopharmacology or PET imaging?

The cubane’s stability and fluorine’s isotope compatibility make it a candidate for radiolabeling. Optimize radiolabeling efficiency via nucleophilic substitution with -fluoride .

Q. What environmental impacts should be considered for large-scale use of fluorocubanes?

Assess bioaccumulation potential using OECD 305 guidelines. Perfluorinated compounds (PFCs) like this may persist in ecosystems; mitigate via biodegradation studies or alternative fluorine-free scaffolds .

Data Analysis Challenges

Q. Q. How to address spectral overlap in -NMR for fluorinated cubanes?

- Decoupling : Suppress - coupling with composite pulse sequences.

- 2D NMR : Use -COSY to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.